molecular formula C13H17NO B1348364 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1348364
M. Wt: 203.28 g/mol
InChI Key: AZQPQDSVAJMYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Tropane (B1204802) Alkaloid Class

8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is a synthetic derivative belonging to the tropane alkaloid class. Tropane alkaloids are a group of naturally occurring compounds characterized by the presence of the 8-azabicyclo[3.2.1]octane ring system, also known as the tropane skeleton. researchgate.netscispace.com This bicyclic structure is formed by the condensation of a piperidine (B6355638) and a pyrrolidine (B122466) ring, which share a common nitrogen atom and two carbon atoms. inhn.org

This family of natural products includes well-known substances such as atropine, scopolamine, and cocaine, which are recognized for their long history as poisons, medicines, and hallucinogens. researchgate.net These compounds are found in various plant families, including Solanaceae (nightshades), Erythroxylaceae (coca), and Convolvulaceae (morning glories). researchgate.net While this compound is not found in nature, its chemical architecture is directly inspired by these biologically active alkaloids. The core tropane structure provides a rigid framework that is amenable to chemical modification, allowing researchers to synthesize a vast number of derivatives to probe biological systems. iucr.org

Significance of the 8-Azabicyclo[3.2.1]octane Core in Medicinal Chemistry Research

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules. rsc.org Its rigid conformation reduces the number of accessible shapes the molecule can adopt, which can lead to higher binding affinity and selectivity for specific biological targets. researchgate.net This structural core is a central feature of numerous compounds investigated for a wide array of potential therapeutic applications. rsc.orgresearchgate.net

Researchers have utilized this scaffold to develop compounds targeting the central nervous system. For example, derivatives have been synthesized and tested for their ability to inhibit the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), which is relevant to the development of treatments for conditions like cocaine abuse. researchgate.netnih.gov Modifications to the 8-azabicyclo[3.2.1]octane core have also led to the discovery of potent ligands for dopamine D2-like receptors, which are implicated in neuropsychiatric disorders. nih.gov Furthermore, this versatile core has been incorporated into molecules designed as mu opioid receptor antagonists, potentially useful for treating opioid-induced bowel dysfunction. google.com The wide range of biological activities associated with this scaffold underscores its importance as a foundational element in drug discovery programs. researchgate.net

Overview of this compound as a Focus in Contemporary Chemical Biology

In the field of chemical biology, this compound and its analogues serve as important tools for investigating complex biological processes. The specific placement of a phenyl group at the 8-position and a hydroxyl group at the 3-position creates a molecule with distinct properties that can be used to explore receptor structure and function.

A key area of focus has been the development of selective ligands for dopamine receptor subtypes. nih.gov Dopamine receptors are crucial for various brain functions, and designing subtype-selective compounds is a significant goal in neuroscience research. Studies on a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives have shown that modifications to this structure can dramatically alter binding affinity and selectivity for D2 and D3 dopamine receptors. nih.gov For instance, replacing a piperidine ring in a known D2-selective antagonist with the tropane system of this compound led to a reversal of selectivity, with the new compound showing a higher affinity for the D3 receptor. nih.gov

This line of research has produced compounds with high affinity for both D2 and D3 receptors. The data from these studies provide valuable structure-activity relationships (SAR), offering insights into the molecular features required for potent and selective receptor binding. nih.gov These findings are critical for designing future chemical probes and potential therapeutic candidates.

Research Findings on Related Compounds

The following table presents binding affinity data for a selection of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives at human dopamine D2 and D3 receptors. This data illustrates the structure-activity relationships within this chemical series. nih.gov

CompoundN-SubstituentAryl Group at C-3D2 Ki (nM)D3 Ki (nM)
31Indol-3-ylmethyl4-Chlorophenyl33.415.5
395-Methoxyindol-3-ylmethyl4-Chlorophenyl33.614.1
44Benzofuran-3-ylmethyl4-Chlorophenyl1.70.34
495-Methoxybenzofuran-3-ylmethyl4-Chlorophenyl1.50.34
505-Fluorobenzofuran-3-ylmethyl4-Chlorophenyl1.70.39
51Naphtho[2,1-b]furan-2-ylmethyl4-Chlorophenyl1.00.31
52Naphtho[1,2-b]furan-3-ylmethyl4-Chlorophenyl1.30.34

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQPQDSVAJMYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274643
Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-phenyl-
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Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706462-62-5
Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706462-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 8 Phenyl 8 Azabicyclo 3.2.1 Octan 3 Ol

Strategies for the Construction of the 8-Azabicyclo[3.2.1]octane Core

The assembly of the 8-azabicyclo[3.2.1]octane ring system is a pivotal step in the synthesis of tropane (B1204802) alkaloids and their analogs. Various methodologies have been developed, broadly categorized into cyclization reactions from acyclic or monocyclic precursors and enantioselective approaches to generate chiral derivatives.

Cyclization Reactions from Simpler Precursors

The construction of the 8-azabicyclo[3.2.1]octane core often relies on intramolecular cyclization reactions that form the characteristic bridged structure. One of the most classic and biomimetic approaches is the Robinson-Schöpf synthesis of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), first reported in 1917. guidechem.comwikipedia.org This reaction employs a multicomponent cascade approach, famously known as a double Mannich reaction. chempedia.inforesearchgate.net

The synthesis involves the reaction of succinaldehyde, methylamine, and a synthetic equivalent of acetone, such as acetonedicarboxylic acid. wikipedia.org The reaction mechanism proceeds through a series of steps:

Nucleophilic addition of the primary amine (methylamine) to succinaldehyde, followed by dehydration to form an imine.

Intramolecular addition to the second aldehyde group, leading to the formation of a pyrrolidine (B122466) ring. wikipedia.org

An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

A second intramolecular Mannich reaction to form the second ring and establish the bicyclic framework. wikipedia.org

Final decarboxylation to yield tropinone. wikipedia.org

This one-pot synthesis is renowned for its efficiency and for mimicking the biosynthetic pathway of tropane alkaloids. researchgate.net

Beyond the classic Mannich reaction, other cyclization strategies have been developed. These include:

Intramolecular Nucleophilic Substitution: This approach involves the cyclization of a suitably functionalized pyrrolidine or piperidine (B6355638) precursor where a nucleophilic nitrogen atom displaces a leaving group to form the bicyclic system. nih.govrsc.org

[3+2] Cycloaddition Reactions: Intramolecular 1,3-dipolar cycloadditions of azomethine ylides with an alkene tether have proven to be a powerful method for constructing the 8-azabicyclo[3.2.1]octane skeleton. nih.govrsc.org This method often provides good control over stereochemistry.

Radical Cyclizations: Free-radical-mediated cyclizations can also be employed to form the bicyclic core, offering an alternative pathway under different reaction conditions.

Cyclization StrategyKey Reaction TypeTypical PrecursorsReference
Robinson-Schöpf SynthesisDouble Mannich ReactionSuccinaldehyde, Primary Amine, Acetonedicarboxylic acid guidechem.comwikipedia.org
Intramolecular Nucleophilic SubstitutionSN2 CyclizationFunctionalized Pyrrolidines/Piperidines nih.govrsc.org
1,3-Dipolar Cycloaddition[3+2] CycloadditionAzomethine Ylides with tethered Alkenes nih.govrsc.org

Enantioselective Synthesis Approaches for Chiral Derivatives

The development of enantioselective methods to access chiral 8-azabicyclo[3.2.1]octane derivatives is crucial, given the stereospecific bioactivity of many tropane alkaloids. ehu.es Strategies generally fall into two categories: the use of chiral starting materials or auxiliaries, and the application of asymmetric catalysis to achiral precursors. researchgate.net

A prominent strategy involves the desymmetrization of achiral tropinone or related meso-compounds. rsc.orgresearchgate.netthieme-connect.com This can be achieved through enantioselective reactions such as deprotonation with chiral lithium amide bases, followed by reaction with an electrophile, or through enzyme-catalyzed reductions. ehu.esacs.org

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for complex syntheses. uni-regensburg.de Natural products like amino acids, sugars, and terpenes can be elaborated into the target bicyclic system, transferring their inherent chirality.

Quinic Acid: D(-)-Quinic acid, a readily available chiral natural product, has been successfully employed as a starting material for the synthesis of an enantiopure tropan-6α-ol. documentsdelivered.com The synthesis involves a key ring-insertion reaction to construct a cycloheptanone (B156872) derivative, which is then transformed into the N-protected 8-azabicyclo[3.2.1]octane framework. documentsdelivered.com

Phenylglycinol: Chiral auxiliaries derived from compounds like phenylglycinol can be used to direct the stereochemical outcome of key reactions. For instance, a chiral lithium amide base derived from a phenylglycinol derivative has been used for the enantioselective deprotonation of tropinone. ehu.es The resulting chiral enolate can then be trapped to install a substituent with high enantiomeric excess, leading to the synthesis of various tropane alkaloids. ehu.es

Achieving precise control over the stereochemistry at the C-3 position and other stereocenters is a critical aspect of synthesizing derivatives of 8-azabicyclo[3.2.1]octan-3-ol. The orientation of the 3-hydroxyl group (α, axial, termed tropine-like; or β, equatorial, termed pseudotropine-like) significantly influences biological activity.

The stereochemical outcome of the reduction of the C-3 ketone in tropinone is highly dependent on the reducing agent and reaction conditions.

Diastereoselective Reduction: The reduction of tropinone can yield either tropine (B42219) or pseudotropine. In biological systems, two distinct NADPH-dependent reductase enzymes (tropinone reductase I and II) control this transformation, producing tropine and pseudotropine, respectively. wikipedia.org In chemical synthesis, reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be used, and the diastereoselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives.

Stereocontrol in Cycloadditions: Asymmetric [3+2] and [5+2] cycloaddition reactions are powerful tools for constructing the tropane skeleton enantioselectively. nih.govau.dk The use of chiral catalysts, such as rhodium(II) complexes in combination with chiral Lewis acids, can induce high levels of diastereo- and enantioselectivity in the formation of the bicyclic product. nih.govrsc.org

Functionalization and Derivatization of the Bicyclic System

Once the 8-azabicyclo[3.2.1]octane core is constructed, further functionalization is required to arrive at the target compound, 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol. This involves the introduction of the phenyl group at the nitrogen atom.

Introduction of the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution, Coupling Methods)

The formation of the N-aryl bond is a key transformation. While direct electrophilic aromatic substitution on the nitrogen is not a viable method for this saturated heterocycle, modern cross-coupling reactions provide efficient routes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of C-N bonds. It enables the coupling of an amine (in this case, the secondary amine of the 8-azabicyclo[3.2.1]octane core, after removal of any N-protecting group) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene). researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method has been successfully applied to the N-arylation of tropane derivatives, providing access to N-arylated scaffolds that are difficult to prepare via classical methods like the Robinson synthesis. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. manchester.ac.uk

The general scheme for this transformation is as follows: 8-Azabicyclo[3.2.1]octan-3-ol + Phenyl Halide --(Pd catalyst, Ligand, Base)--> this compound

Transformation StepMethodKey ReagentsReference
N-ArylationBuchwald-Hartwig AminationPd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu), Aryl Halide researchgate.netmanchester.ac.uk
C3-Ketone ReductionDiastereoselective ReductionNaBH4, LiAlH4 wikipedia.org

Modifications at the 3-Position and Nitrogen Bridge

The strategic modification of the this compound scaffold at the 3-position and the nitrogen bridge (N-8) is crucial for modulating its pharmacological properties. Research has demonstrated that alterations at these positions significantly influence receptor binding affinity and selectivity.

Modifications at the 3-Position: The hydroxyl group at the 3-position serves as a versatile handle for various chemical transformations. While direct derivatization of the hydroxyl group is a common strategy, much of the research has focused on introducing diverse aryl substituents at this position. The stereochemistry at the C-3 position, designated as either endo or exo, is a critical determinant of biological activity. For instance, in the development of inhibitors for the N-acylethanolamine-hydrolyzing acid amidase (NAAA), the endo configuration of substituents at the 3-position of the azabicyclic scaffold was found to be beneficial for inhibitory activity, while the corresponding exo-diastereoisomer was significantly less active or even inactive. biorxiv.orgnih.gov

Investigations into dopamine (B1211576) D2-like receptor ligands have explored a range of aryl groups at the 3-position, including 2,3-dichlorophenyl moieties, to probe structure-activity relationships (SAR). nih.gov The synthesis of these 3-aryl analogues often begins with a protected nortropinone, which is reacted with an appropriate organolithium or Grignard reagent to install the desired aryl group. nih.gov

Modifications at the Nitrogen Bridge (N-8): The nitrogen atom at the 8-position is a key site for introducing a wide array of substituents to fine-tune the molecule's properties. The synthesis of N-substituted analogues typically involves the N-alkylation of a secondary amine precursor (a nortropane derivative) or reductive amination. These methods allow for the introduction of various groups, including alkyl, aralkyl, and heteroarylmethyl substituents. researchgate.net

In the context of dopamine receptor ligands, a variety of heteroarylmethyl groups, such as 3-benzofurylmethyl, have been introduced at the N-8 position. nih.gov This is often achieved by reacting the deprotected nitrogen of a 3-arylnortropane with a suitable heteroarylmethyl halide or by reductive amination with the corresponding aldehyde. The choice of the N-substituent has been shown to critically affect the binding affinity for D2-like receptor subtypes. nih.gov

The following table summarizes examples of modifications at the 3-position and the nitrogen bridge:

Position of ModificationType of ModificationExample of Substituent
3-Position Aryl substitution2,3-dichlorophenyl
Stereochemistryendo vs. exo isomers
Nitrogen Bridge (N-8) Heteroarylmethylation3-benzofurylmethyl
N-alkylationPropyl, 2-Phenylethyl
N-arylationPhenyl
N-acylationCarbamates (e.g., Boc, Cbz)

Advanced Chemical Transformations

Beyond simple functional group modifications, advanced chemical transformations have been employed to synthesize and diversify the 8-azabicyclo[3.2.1]octane scaffold.

Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to the corresponding ketone, tropinone. Conversely, the reduction of a tropinone precursor is a common method to introduce the 3-ol functionality. The choice of reducing agent can influence the stereochemical outcome, yielding either the endo (tropine) or exo (pseudotropine) alcohol.

Alkylation: Alkylation at various positions of the 8-azabicyclo[3.2.1]octane ring system can be achieved. For instance, N-alkylation is a primary method for modifying the nitrogen bridge, as previously discussed.

1,3-Dipolar Cycloadditions: This powerful ring-forming reaction has been utilized for the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane core. Asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and dipolarophiles, often catalyzed by a dual catalytic system (e.g., a rhodium(II) complex and a chiral Lewis acid), can afford optically active bicyclic products with high diastereo- and enantioselectivity. biorxiv.org This method provides an efficient route to the core scaffold from acyclic or simpler cyclic precursors.

Vinyl Aziridine (B145994) Rearrangement: A more recent and innovative approach to construct the 8-azabicyclo[3.2.1]octane core involves a vinyl aziridine rearrangement. This strategy typically begins with the aziridination of a cycloheptadiene intermediate. The resulting vinyl aziridine then undergoes a thermal or Lewis acid-catalyzed sigmatropic rearrangement to furnish the trop-6-ene core. nih.gov This method is particularly advantageous as it allows for late-stage functionalization at various positions of the tropane skeleton. nih.gov

Synthesis of Key Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is driven by the need to explore structure-activity relationships and to develop compounds with specific pharmacological profiles.

Analogues with Varied N-Substituents (e.g., 2-Phenylethyl, Propyl, Substituted Diphenylmethyl)

A primary focus in the development of 8-azabicyclo[3.2.1]octan-3-ol derivatives has been the variation of the substituent on the nitrogen atom.

2-Phenylethyl and Propyl Analogues: The synthesis of N-alkyl and N-aralkyl derivatives, such as those bearing 2-phenylethyl or propyl groups, is commonly achieved through standard N-alkylation or reductive amination of the corresponding nortropane precursor (the 8-aza-8-H analogue). researchgate.net For example, reacting the nortropane with 2-phenylethyl bromide or propyl iodide in the presence of a base affords the desired N-substituted product.

Substituted Diphenylmethyl Analogues: The introduction of bulky diphenylmethyl groups, which can be further substituted on the phenyl rings, is a key feature in the design of some receptor ligands. For example, 8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol has been synthesized from a tropinone derivative. researchgate.net The synthesis often involves the reaction of a nortropane with a substituted diphenylmethyl halide.

The following table provides an overview of representative N-substituents and their corresponding analogues:

N-SubstituentAnalogue Name
2-Phenylethyl8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol
Propyl8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
Substituted Diphenylmethyl8-[Bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Tropinone-Derived Synthetic Routes and Alternatives

Tropinone-Derived Routes: Tropinone, or its N-demethylated form nortropinone, is a cornerstone starting material for the synthesis of a vast array of 8-azabicyclo[3.2.1]octane derivatives. A prevalent strategy for synthesizing 3-aryl-8-azabicyclo[3.2.1]octan-3-ols involves the following steps:

Demethylation of tropinone to nortropinone.

Protection of the nitrogen atom of nortropinone, for example, as a carbamate (B1207046) (e.g., Boc or ethyl carbamate).

Reaction of the protected nortropinone with an organometallic reagent, such as an aryllithium or aryl Grignard reagent, to introduce the aryl group at the 3-position.

Deprotection of the nitrogen.

Optional N-functionalization to introduce various substituents at the 8-position. nih.gov

Alternative Synthetic Routes: While tropinone-based syntheses are well-established, several alternative strategies have been developed to construct the 8-azabicyclo[3.2.1]octane core, often with the goal of achieving better stereocontrol or accessing novel substitution patterns. These alternatives include:

Intramolecular Cyclization Reactions: Building the bicyclic system from acyclic precursors through intramolecular cyclization.

Cycloaddition Reactions: As mentioned earlier, 1,3-dipolar cycloadditions provide a powerful tool for constructing the ring system.

Vinyl Aziridine Rearrangement: This method offers a distinct pathway that avoids tropinone as a starting material and allows for flexible late-stage modifications. nih.gov

Derivatives for Specific Research Applications (e.g., Serotonin (B10506) Transporter Ligands)

Derivatives of this compound have been extensively investigated as ligands for monoamine transporters, with a particular focus on the serotonin transporter (SERT). The development of selective SERT ligands is of great interest for their potential therapeutic applications and as tools for neuroimaging.

The synthesis of these derivatives involves strategic modifications of the core structure to enhance affinity and selectivity for SERT. Structure-activity relationship studies have shown that the nature of the substituents at both the 3-position (aryl group) and the 8-position (nitrogen substituent) are critical for SERT binding. For instance, a novel class of tropane analogues was developed where the aryl group at the 3-position was directly attached to the tropane ring, and an ethyl ketone moiety was present at the 2-position. By carefully modifying the aryl and nitrogen substituents, researchers were able to prepare highly potent and selective SERT ligands. One such compound, 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane, exhibited a Ki of 0.1 nM at SERT and demonstrated high selectivity over dopamine and norepinephrine (B1679862) transporters.

The following table highlights key structural features and their impact on SERT affinity and selectivity in some 8-azabicyclo[3.2.1]octane derivatives:

Structural FeatureImpact on SERT BindingReference Compound Example
3β-[4-(1-methylethenyl)phenyl]-2β-propanoylHigh affinity and selectivity3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane
8-CyclopropylmethylCan impart high SERT/DAT selectivity8-Cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivative

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidation of Structural Features Influencing Receptor Binding Affinity and Selectivity

The core 8-azabicyclo[3.2.1]octane skeleton is a key structural feature that imparts specific pharmacological properties, distinguishing these compounds from more flexible analogs like piperidines. nih.gov Replacing a piperidine (B6355638) ring with this rigid tropane (B1204802) scaffold has been shown to significantly alter receptor selectivity. For instance, in a series of dopamine (B1211576) D2-like receptor antagonists, this substitution reversed the selectivity from D2-preferring to D3-preferring. nih.govacs.org This highlights the importance of the constrained conformation of the bicyclic system in orienting key pharmacophoric elements for optimal interaction with receptor binding sites. acs.org

The presence and nature of the substituent at the 8-position nitrogen are critical for modulating activity at monoamine transporters. While N-substitution on some 3-phenyltropane-based inhibitors has little effect, in other series it can significantly improve selectivity. nih.gov For example, certain N-substitutions on analogs of GBR 12909, a dopamine transporter (DAT) inhibitor, have been shown to enhance DAT selectivity over the serotonin (B10506) transporter (SERT). nih.gov

Furthermore, the aryl group at the C3 position is a primary determinant of binding. Studies on related tropanes have established a general rank order of potency for DAT inhibition based on the C3-aryl substituent, which is often: 3,4-dichloro > 2-naphthyl > 4-fluoro > phenyl. researchgate.net This indicates that electronic and steric properties of the C3-phenyl ring and its substituents are crucial for molecular recognition at the transporter.

Impact of Substituents on Pharmacological Profiles

Substituents at both the C3-aryl ring and the N8-position have a profound impact on the pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives, allowing for the fine-tuning of affinity and selectivity for various receptors and transporters.

N8-Position Substituents: Modifications at the nitrogen atom are a key strategy for modulating activity.

8-Cyclopropylmethyl: This group has been identified as a unique moiety that confers high SERT/DAT selectivity. researchgate.net In one series of compounds, the 8-cyclopropylmethyl derivative was among the most potent at the DAT (Ki of 4.0 nM) and was the most DAT-selective ligand, with a SERT/DAT selectivity ratio of 1060. nih.govresearchgate.net

8-Benzyl and Derivatives: An 8-benzyl substituent can significantly improve DAT affinity and selectivity. nih.gov The introduction of a chlorine atom, as in the 8-(p-chlorobenzyl) derivative, resulted in a compound with high affinity for the DAT (Ki of 3.9 nM) and exceptional selectivity over the norepinephrine (B1679862) transporter (NET), with a NET/DAT ratio of 1358. nih.govresearchgate.net

8-Benzofurylmethyl: In a series of dopamine D2/D3 receptor ligands, the introduction of a 3-benzofurylmethyl substituent at the N8 position led to compounds with low nanomolar affinities at both receptor subtypes and a remarkable 470-fold improvement in D3 receptor binding affinity compared to the parent ligand. nih.govacs.org

C3-Aryl Ring Substituents: Substitution on the phenyl ring at the C3 position also dramatically influences receptor interaction.

Chloro-substitution: In a series of 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs targeting dopamine receptors, a 3,4-dichloro substitution on the phenyl ring resulted in a ligand with a 5-fold selectivity for the D3 receptor over the D2 receptor. nih.gov However, a 2,3-dichloro substitution led to a significant loss of affinity at both receptor subtypes. nih.gov This demonstrates the high sensitivity of the binding pocket to the precise placement of substituents on the aryl ring.

The following table summarizes the binding affinities of selected 8-azabicyclo[3.2.1]octane derivatives, illustrating the impact of various substituents.

CompoundN8-SubstituentC3-Aryl SubstituentTargetBinding Affinity (Ki, nM)Selectivity Ratio
Analog 1CyclopropylmethylDiarylmethoxyethylidenylDAT4.0SERT/DAT: 1060 nih.govresearchgate.net
Analog 2p-ChlorobenzylDiarylmethoxyethylidenylDAT3.9NET/DAT: 1358 nih.govresearchgate.net
Analog 3(Indol-3-yl)methyl4-ChlorophenylD2R33.4D2R/D3R: 2.15 nih.gov
Analog 3(Indol-3-yl)methyl4-ChlorophenylD3R15.5-
Analog 4(Indol-3-yl)methyl3,4-DichlorophenylD2R35.3D2R/D3R: 5.56 nih.gov
Analog 4(Indol-3-yl)methyl3,4-DichlorophenylD3R6.35-
Analog 53-Benzofurylmethyl3,4-DichlorophenylD2R1.7D2R/D3R: 5.0 nih.gov
Analog 53-Benzofurylmethyl3,4-DichlorophenylD3R0.34-

Stereochemical Considerations in SAR Studies (e.g., Orientation of the C3 Substituent)

Stereochemistry is a critical factor governing the biological activity of 8-azabicyclo[3.2.1]octane derivatives. The rigid bicyclic structure creates distinct spatial orientations for substituents, particularly at the C3 position, which can lead to significant differences in receptor binding and functional activity.

The orientation of substituents on the tropane ring is designated as exo or endo. An exo substituent is oriented away from the nitrogen-containing six-membered ring, while an endo substituent is oriented towards it. ontosight.aigoogle.com This spatial arrangement can be decisive for biological activity. For example, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors featuring the azabicyclo[3.2.1]octane core, the endo-isomer showed submicromolar activity, whereas the corresponding exo-diastereoisomer was completely inactive. acs.orgnih.gov This stark difference underscores that only a specific stereochemical presentation of the pharmacophore allows for productive interaction with the target enzyme.

Similarly, the orientation of the aryl group at C3 (alpha or beta) influences selectivity. Studies on hydroxylated tropanes have shown that these compounds exhibit higher DAT versus SERT selectivity, particularly for the 3-alpha-aryl compounds compared to the 3-beta-aryl compounds. researchgate.net The stereochemistry of N-substituents can also play a role, as the relative stability of N-alkyl invertomers (axial vs. equatorial) may influence how the molecule interacts with receptor binding sites. academie-sciences.fr X-ray crystallographic data has revealed distinctive spatial arrangements of pharmacophoric elements in tropane analogs compared to piperidinol-based ligands, providing clues for the observed diversity in SAR at receptor subtypes. nih.govacs.org

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools for understanding and predicting the SAR of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol derivatives, guiding the design of new analogs with improved potency and selectivity. These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Design: When the three-dimensional structure of the target receptor is unknown, ligand-based methods are employed. These approaches rely on the analysis of a set of molecules known to be active at the target. By comparing the structural and electronic features of these active compounds, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

One such method used for related tropane derivatives is Comparative Molecular Field Analysis (CoMFA). acs.org CoMFA is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique that generates a statistical model correlating the biological activity of a set of molecules with their 3D shape and electrostatic fields. These models can provide valuable insights into the factors that influence binding and can be used to predict the activity of novel, unsynthesized compounds. acs.org Another ligand-based approach involves identifying common 2D structural fragments or "alerts" within active molecules to distinguish them from inactive ones, which can be used to screen new chemical entities. cam.ac.uk

Structure-Based Design: When the 3D structure of the biological target (e.g., a receptor or transporter) is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based design methods can be used. This approach involves docking potential ligands into the binding site of the receptor to predict their binding orientation and affinity. By visualizing the interactions between the ligand and amino acid residues in the binding pocket, medicinal chemists can rationally design modifications to the ligand to enhance these interactions. For example, a substituent might be added to form a new hydrogen bond or to better fill a hydrophobic pocket, thereby increasing binding affinity. Although specific examples for this compound are not detailed, this principle is widely applied in drug discovery for optimizing ligand-receptor interactions. nih.gov

Molecular Pharmacology and Ligand Receptor Interaction Studies of 8 Phenyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Analogs

Interactions with Other Neurotransmitter Transporters and Receptors

Mu-Opioid Receptor Antagonism for Related Derivatives

While the 8-azabicyclo[3.2.1]octane framework is present in compounds designed as mu-opioid receptor antagonists, specific data regarding the mu-opioid receptor antagonist activity of 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol and its direct derivatives is not extensively documented in publicly available literature. Research on this scaffold has more prominently featured its role in developing kappa-opioid receptor antagonists. nih.gov

However, the broader class of 8-azabicyclo[3.2.1]octane compounds has been investigated for mu-opioid receptor antagonism. For instance, patent literature describes heteroarylalkyl-8-azabicyclo[3.2.1]octane and disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds as mu-opioid receptor antagonists, indicating the potential of this core structure to be tailored for such activity. google.comgoogle.com

Conversely, the specific analog, 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510), has been characterized as a potent and selective nociceptin (B549756) opioid peptide (NOP) receptor agonist, with significantly lower affinity for the mu-opioid receptor. nih.govrndsystems.com This highlights the nuanced structure-activity relationships within this class of compounds, where modifications can drastically alter receptor selectivity and functional activity.

Enzyme Modulation and Inhibition Studies

Recent studies have identified a novel class of non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors based on a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide scaffold. nih.govacs.org NAAA is a cysteine amidase that plays a crucial role in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA represents a promising therapeutic strategy for managing inflammatory conditions. nih.govacs.org

A systematic structure-activity relationship (SAR) study of these compounds has revealed key structural features that govern their inhibitory potency. For instance, constraining a piperidine (B6355638) ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial for activity. acs.org The stereochemistry of the substitution at the 3-position of the azabicyclic core also plays a significant role.

The introduction of a phenyl ring as a lipophilic moiety improved the potency, leading to inhibitors in the double-digit nanomolar range. nih.gov Further optimization through the exploration of various substituents on the pyrazole and phenyl rings led to the discovery of highly potent analogs. nih.govacs.org

Table 1: NAAA Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Sulfonamide Analogs

Compound R Group on Phenyl Ring h-NAAA IC50 (µM)
37 Ethyl 0.051
39 n-Butyl 0.023
41 n-Hexyl 0.019
38 iso-Propyl 0.744
42 iso-Butyl 0.114
50 (Structure with endo-ethoxymethyl-pyrazinyloxy) 0.042

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer progression. Consequently, Hsp90 has emerged as a significant target for anticancer drug development. While research on Hsp90 inhibitors has explored a wide variety of chemical scaffolds, recent findings have highlighted the potential of 2-azabicyclo[3.2.1]octan-3-one derivatives, which are structurally related to the 8-azabicyclo[3.2.1]octane core.

By simplifying and modifying the aconitine (B1665448) scaffold, a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives were designed and synthesized as potent Hsp90 inhibitors. researchgate.netresearchgate.net One of the most promising compounds from this series, compound 14t , demonstrated excellent antiproliferative activity against LoVo cells and significant Hsp90α inhibitory activity. researchgate.net

Table 2: Hsp90 Inhibitory Activity of a 2-Azabicyclo[3.2.1]octan-3-one Analog

Compound Hsp90α IC50 (nM) Antiproliferative Activity (LoVo cells) IC50 (µM)
14t 0.71 0.02

The nortropane skeleton, which is the core structure of 8-azabicyclo[3.2.1]octane, is found in a class of polyhydroxylated alkaloids known as calystegines. These compounds are recognized as potent glycosidase inhibitors. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, and their inhibition is a therapeutic target for conditions such as diabetes and viral infections. rsc.org

The inhibitory activity and specificity of calystegines are highly dependent on the number and stereochemistry of the hydroxyl groups on the nortropane ring. For example, calystegine B2 is a potent competitive inhibitor of both β-glucosidase and α-galactosidase. nih.gov N-methylation of calystegine B2 enhances its inhibitory activity against α-galactosidase while diminishing its effect on other glycosidases, demonstrating that small structural modifications can significantly alter the inhibitory profile. nih.gov

Table 3: Glycosidase Inhibitory Activity of Calystegine Analogs

Compound Enzyme Ki (µM)
Calystegine B2 β-glucosidase (almond) 1.9
Calystegine B2 α-galactosidase (coffee bean) 0.86
N-methylcalystegine B2 α-galactosidase (coffee bean) 0.47
N-methylcalystegine B2 α-galactosidase (rat liver lysosomal) 1.8
N-methylcalystegine A3 α-galactosidase (coffee bean) 5.2
N-methylcalystegine B4 α-galactosidase (coffee bean) 36

Mechanistic Insights from Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide valuable insights into the binding modes and interactions of ligands with their target receptors, aiding in the rational design of more potent and selective compounds. For the 8-azabicyclo[3.2.1]octane scaffold, these computational techniques have been employed to refine ligand-receptor complexes and understand the structural basis of their activity.

A notable example is the study of SCH 221510 (8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol), a potent NOP receptor agonist. nih.gov Molecular dynamics simulations of the NOP receptor docked with a derivative of SCH 221510 were conducted for 100 nanoseconds to analyze the time-dependent behavior of the complex. nih.gov These simulations allowed for the refinement of the system and the identification of stable structures with improved binding modes. The trajectory analysis of the NOPR-ligand complex helped to identify crucial residues for binding, providing valuable information for structure-based drug design. nih.gov

These computational approaches are instrumental in understanding the conformational changes that occur upon ligand binding and in elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such detailed mechanistic understanding is crucial for the future development of novel therapeutic agents based on the this compound scaffold.

Identification of Crucial Binding Residues

Molecular docking and simulation studies have been instrumental in elucidating the key interactions between this compound analogs and their target receptors, particularly the nociceptin opioid receptor (NOPR). These investigations have revealed a consistent binding motif characterized by specific hydrogen bonding and hydrophobic interactions that are critical for ligand recognition and affinity.

A pivotal interaction occurs between the protonated nitrogen atom within the tropane (B1204802) ring of the 8-azabicyclo[3.2.1]octane scaffold and a highly conserved aspartic acid residue, Asp130, in the NOPR. This strong ionic bond, with a reported distance of approximately 1.9 Å, serves as a primary anchor for the ligand within the binding pocket. The significance of this interaction is underscored by mutagenesis studies where the replacement of Asp130 with other amino acids leads to a significant loss of ligand binding, confirming its essential role. nih.govsmolecule.com

In addition to this key hydrogen bond, the phenyl group attached to the tropane ring plays a crucial role in orienting the ligand and contributing to its binding affinity through hydrophobic interactions. This aromatic moiety is situated within a well-defined hydrophobic pocket formed by a constellation of amino acid residues. These residues include Tyrosine (Tyr131, Tyr132), Methionine (Met134), Phenylalanine (Phe135), and Isoleucine (Ile219). nih.gov The collective hydrophobic interactions with these residues stabilize the ligand-receptor complex.

Molecular dynamics simulations of NOPR in complex with analogs of this compound have further refined this understanding, identifying a stable binding mode deep within the receptor's transmembrane helices. preprints.org These computational analyses have corroborated the importance of the aforementioned residues and provide a dynamic picture of the ligand-receptor interactions.

While much of the detailed binding site analysis for this scaffold has focused on the NOPR, structure-activity relationship (SAR) studies on analogs targeting dopamine (B1211576) D2-like receptors have also been conducted. These studies highlight the importance of the substituents on both the nitrogen atom and the phenyl ring for affinity and selectivity at D2 and D3 receptors, although specific crucial binding residues for this scaffold at these receptors are less extensively detailed in the literature. nih.govnih.gov

Table 1: Key Interacting Residues for this compound Analogs at the Nociceptin Opioid Receptor (NOPR)

Ligand MoietyInteracting Residue(s)Type of InteractionReference(s)
Protonated Tropane NitrogenAsp130Hydrogen Bond/Ionic Interaction nih.govsmolecule.com
Phenyl GroupTyr131, Tyr132, Met134, Phe135, Ile219Hydrophobic Interactions nih.gov

Implications for Structure-Based Drug Design

The detailed understanding of the molecular interactions between this compound and its analogs with their target receptors has significant implications for the rational, structure-based design of novel therapeutic agents. By leveraging this knowledge, medicinal chemists can strategically modify the core scaffold to enhance desired pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

The identification of the hydrogen bond with Asp130 at the NOPR as a critical anchor point provides a foundational principle for designing new ligands. nih.govsmolecule.com Any modification to the 8-azabicyclo[3.2.1]octane core must preserve the ability of the nitrogen atom to form this crucial interaction. This understanding guides the design of derivatives with varied substituents, ensuring that the essential binding pharmacophore is maintained.

Furthermore, the characterization of the hydrophobic pocket that accommodates the phenyl ring offers a roadmap for optimizing ligand affinity and selectivity. nih.gov Structure-activity relationship studies have demonstrated that substitutions on this phenyl ring can significantly impact binding. For instance, the addition of hydrophobic groups can lead to enhanced interactions within this pocket, thereby increasing potency. nih.gov This knowledge allows for the targeted design of analogs with tailored affinities for different receptors.

X-ray crystallographic data comparing tropane analogs with other scaffolds, such as piperidinols, have revealed distinct spatial arrangements of their pharmacophoric elements. This structural insight helps to explain differences in structure-activity relationships at dopamine D2 and D3 receptors and provides valuable clues for designing ligands with improved selectivity. nih.govacs.org By understanding the unique conformational constraints of the rigid 8-azabicyclo[3.2.1]octane system, designers can create molecules that are pre-organized for optimal receptor binding, potentially leading to higher affinity and fewer off-target effects.

Molecular modeling and dynamics simulations serve as powerful predictive tools in this process. preprints.org These computational methods allow for the in-silico evaluation of novel, rationally designed analogs based on the this compound scaffold. By simulating the binding of virtual compounds, researchers can prioritize the synthesis of candidates with the highest predicted affinity and desired selectivity, thereby streamlining the drug discovery process and reducing the reliance on extensive empirical screening. preprints.org This approach has been instrumental in exploring the structure-activity relationships of derivatives and understanding the reasons for their varying activities, ultimately guiding the development of more potent and selective agonists for targets like the NOPR. preprints.org

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopy is fundamental to the structural elucidation of novel or synthesized compounds. For 8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol, a suite of techniques is used to map its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for detailing the carbon-hydrogen framework. While specific spectra for this compound are not widely published, data from the closely related N-methylated analog, (1R,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, provides significant insight. sigmaaldrich.com

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.20–7.60 ppm. sigmaaldrich.com The protons on the bicyclic tropane (B1204802) ring would appear more upfield, with the bridgehead protons (at C1 and C5) and the protons adjacent to the nitrogen and oxygen atoms having distinct chemical shifts and coupling patterns that confirm the rigid stereochemistry of the ring system. sigmaaldrich.comresearchgate.net

¹³C NMR: The carbon spectrum would display signals corresponding to the phenyl group, with the ipso-carbon (C-3) appearing around δ 150 ppm and other aromatic carbons between δ 124-129 ppm. sigmaaldrich.com The carbons of the azabicyclo[3.2.1]octane skeleton would be found in the aliphatic region of the spectrum, with the carbon bearing the hydroxyl group (C-3) resonating around δ 72 ppm and the bridgehead carbons appearing near δ 60 ppm. sigmaaldrich.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. A peak corresponding to the N-H stretch of the secondary amine would be expected around 3300-3500 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The presence of the phenyl group would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a compound. For this compound (molar mass: 203.28 g/mol ), a high-resolution mass spectrum (HRMS) would confirm the exact molecular weight and elemental formula. Low-resolution mass spectrometry would show a molecular ion peak ([M]⁺) at m/z 203 or a protonated molecular ion ([M+H]⁺) at m/z 204 under electrospray ionization (ESI) conditions. sigmaaldrich.com The fragmentation pattern would likely involve the loss of a water molecule from the alcohol and characteristic cleavages of the bicyclic ring system. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the phenyl group absorbs.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uni.lu It is widely used during drug discovery and development. uni.lu For this compound, LC-MS allows for the confirmation of the molecular weight of the peak eluting from the column, providing a higher degree of confidence in peak identification and purity assessment.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle-size columns to achieve higher resolution, faster run times, and greater sensitivity. UPLC-MS methods are particularly valuable for analyzing complex reaction mixtures or for high-throughput screening, allowing for rapid confirmation of product formation and purity.

Advanced Computational Chemistry Data for Molecular Characterization

In silico methods provide valuable predictions of a molecule's physicochemical properties, which are crucial for assessing its drug-like potential.

These parameters are key predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA): TPSA is calculated based on the surface contributions of polar atoms (typically oxygen and nitrogen) and is a good predictor of drug transport properties. The TPSA for this compound is primarily determined by the nitrogen and oxygen atoms of the core structure. Its value is expected to be very similar to that of the parent compound, 8-Azabicyclo[3.2.1]octan-3-ol, which is 32.3 Ų.

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A predicted value, such as XlogP, for 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is approximately 1.6, indicating a balanced solubility between aqueous and lipid environments.

Computational ParameterPredicted ValueSignificance
TPSA 32.3 Ų (based on parent)Predicts membrane permeability and bioavailability.
XlogP 1.6Indicates lipophilicity and solubility characteristics.

Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. It is an increasingly important parameter in mass spectrometry-based compound identification, especially when coupled with ion mobility spectrometry. Predicted CCS values can be calculated for different ionic adducts of a molecule and compared with experimental data to increase confidence in structural assignments.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 204.13829146.9
[M+Na]⁺ 226.12023152.8
[M-H]⁻ 202.12373148.4
[M+NH₄]⁺ 221.16483168.4
[M+K]⁺ 242.09417147.9
[M+H-H₂O]⁺ 186.12827140.5
[M]⁺ 203.13046140.4

The number of rotatable bonds in a molecule influences its conformational flexibility, which can impact its binding affinity to biological targets. According to IUPAC definitions, a rotatable bond is any single non-ring bond, bonded to a non-terminal heavy (i.e., non-hydrogen) atom. For this compound, there is one rotatable bond: the C-C single bond connecting the phenyl ring to the rigid bicyclic core. This low number suggests limited conformational flexibility, a property often desirable in drug design to reduce the entropic penalty upon binding.

Academic Research Applications and Future Perspectives of the 8 Azabicyclo 3.2.1 Octane Scaffold

Role as a Versatile Synthetic Intermediate for Complex Alkaloids and Heterocyclic Compounds

The 8-azabicyclo[3.2.1]octane framework is a cornerstone in synthetic organic chemistry, serving as a pivotal intermediate in the construction of complex tropane (B1204802) alkaloids and other novel heterocyclic compounds. ehu.esrsc.org Tropane alkaloids, produced by numerous plant species, are characterized by this central core and exhibit a wide range of biological activities, making them valuable targets for total synthesis. ehu.esresearchgate.net

Research has focused extensively on developing efficient and stereocontrolled methodologies to construct this bicyclic system. ehu.esrsc.org Key strategies include:

Desymmetrization of Tropinone (B130398) Derivatives : This widely used approach involves the enantioselective modification of achiral tropinone, a common precursor, to access specific stereoisomers of tropane alkaloids. ehu.esresearchgate.net

Cycloaddition Reactions : Intramolecular [3+2] cycloadditions, such as those involving 3-oxidopyridinium betaines, provide a direct route to the 8-azabicyclo[3.2.1]octane core. researchgate.net

Ring-Closing Metathesis (RCM) : RCM has proven to be a powerful tool for constructing various azabicyclic structures, including the tropane skeleton, by cyclizing a diene-containing amine precursor.

The versatility of this scaffold allows for late-stage functionalization at multiple positions (N8, C3, C6, C7), which is critical for modulating the biological properties of the final compounds and creating diverse molecular libraries. escholarship.orgresearchgate.net This adaptability has made the 8-azabicyclo[3.2.1]octane scaffold a key building block for synthesizing not only natural products but also novel analogues with potentially improved medicinal properties. escholarship.org

Utility in Scaffold-Hopping Approaches for Novel Compound Development

Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally different scaffold to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. The 8-azabicyclo[3.2.1]octane framework is an exemplary scaffold for such approaches due to its rigid and conformationally constrained nature. nih.govmsesupplies.com

This scaffold has been successfully employed to replace more flexible structures, like piperidine (B6355638) rings, leading to a significant boost in potency. nih.govsemanticscholar.org For instance, in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining a piperidine core into the 8-azabicyclo[3.2.1]octane scaffold resulted in a five-fold increase in inhibitory activity. nih.govsemanticscholar.org This improvement is often attributed to reducing the entropic penalty of binding to the biological target. acs.org The well-defined three-dimensional arrangement of substituents on the tropane core allows for precise mimicry of the pharmacophore of the original compound while exploring new intellectual property space. msesupplies.com

Development of Research Probes for Biological Systems and Receptor Targets

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are instrumental in the development of chemical probes for studying biological systems and elucidating the function of specific receptor targets. By systematically modifying the scaffold, researchers can develop potent and selective ligands to probe structure-activity relationships (SAR). nih.govresearchgate.net

A notable example is the development of selective antagonists for the kappa opioid receptor (KOR). researchgate.net A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were synthesized and optimized, leading to compounds with high in vitro potency and selectivity, which serve as valuable tools for investigating the therapeutic potential of KOR antagonism. researchgate.net Similarly, the scaffold has been central to creating potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammation. nih.govacs.org The synthesis of libraries based on this core, such as unsymmetrical ureas, allows for the display of various pharmacophores on a rigid frame, facilitating the screening and identification of hits for diverse biological targets. nih.gov

Contributions to Understanding Tropane Alkaloid Biosynthesis and Metabolism Pathways

The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids (TAs), and its study has been central to unraveling their complex biosynthetic pathways in plants. nih.govnih.gov For over a century, researchers have investigated how plants assemble this unique bicyclic system, with significant breakthroughs occurring in recent years. nih.goviastate.edu

Biosynthesis begins with the amino acid ornithine, which is converted through several enzymatic steps into the N-methyl-Δ¹-pyrrolinium cation. nih.govscispace.com This cation then condenses with an acetate-derived unit, a reaction catalyzed by an unusual type III polyketide synthase, to form the bicyclic tropinone, the first intermediate containing the complete 8-azabicyclo[3.2.1]octane scaffold. nih.govnih.gov Subsequent enzymatic modifications of tropinone, such as reduction by tropinone reductases (TR I and TR II), lead to the formation of tropine (B42219) and pseudotropine, which are precursors to a wide variety of esterified TAs like hyoscyamine, scopolamine, and cocaine. mdpi.com The study of these pathways provides critical insights into plant secondary metabolism and offers opportunities for metabolic engineering to produce valuable alkaloids. nih.gov

Potential for Discovery of Modulators for Diverse Biological Targets

The rigid and sterically defined nature of the 8-azabicyclo[3.2.1]octane scaffold makes it a privileged structure for the discovery of modulators for a wide range of biological targets. Its ability to present functional groups in precise three-dimensional orientations allows for high-affinity and selective interactions with protein binding sites.

Numerous research programs have successfully utilized this scaffold to develop potent and selective modulators. A library of unsymmetrical ureas based on the nortropane scaffold was created to generate compounds with multiple pharmacophore points for specific drug-target interactions. nih.gov This strategic approach has led to the identification of compounds active against various targets, as detailed in the table below.

Biological TargetType of ModulatorScaffold Application
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) InhibitorA series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were developed as potent, non-covalent inhibitors for managing inflammatory conditions. nih.govsemanticscholar.orgacs.org
Kappa Opioid Receptor (KOR) Antagonist8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were identified as potent and selective KOR antagonists for potential addiction treatment. researchgate.net
Vasopressin V1A Receptor AntagonistNovel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides were discovered as high-affinity, selective antagonists. nih.gov
Mechanistic Target of Rapamycin (mTORC1/2) InhibitorA derivative incorporating a 3-oxa-8-azabicyclo[3.2.1]octane moiety was developed as a potent, selective, and brain-penetrant mTOR kinase inhibitor. acs.org
Muscarinic Receptors AntagonistThe scaffold is used in compounds that act as structural analogs of acetylcholine and can inhibit muscarinic acetylcholine receptors. mdpi.comiastate.edupnas.org

Emerging Directions in Azabicyclic Chemistry for Drug Discovery Research

The field of azabicyclic chemistry, with the 8-azabicyclo[3.2.1]octane scaffold at its forefront, continues to evolve, driven by advances in synthetic methodology and a deeper understanding of its potential in medicinal chemistry.

Future research is trending in several key directions:

Advanced Synthetic Methodologies : There is a growing emphasis on developing more efficient, sustainable, and highly stereoselective syntheses of the tropane core. ehu.es This includes the use of asymmetric catalysis to access specific enantiomers, which is crucial for biological activity. ehu.es

Automated Synthesis and Library Development : The integration of automated synthesis platforms and high-throughput screening is set to accelerate the creation and evaluation of large, diverse libraries based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov This will enable faster identification of lead compounds for a wider range of diseases.

Exploration of New Biological Space : The scaffold serves as a robust platform for producing analogues for structure-activity relationship studies on novel biological targets. escholarship.orgresearchgate.net Recent work has explored its use in developing psychoplastogenic compounds that can promote neural plasticity, opening new avenues for treating neuropsychiatric disorders. escholarship.orgresearchgate.net

Green Chemistry : The application of green chemistry principles, such as developing more environmentally friendly synthetic routes, is becoming an important consideration in the preparation of these valuable chemical entities.

The continued exploration of the 8-azabicyclo[3.2.1]octane scaffold's chemical and biological properties promises to yield new and innovative therapeutic agents for a variety of human diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-phenyl-8-azabicyclo[3.2.1]octan-3-ol and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step modifications of tropane alkaloid precursors. For example, ester hydrolysis, amine oxidation, and O-acetylation are key steps for generating derivatives like trospium chloride . Variations in substituents (e.g., 8-methyl or 8-benzyl groups) require tailored protection/deprotection strategies to preserve stereochemical integrity . Intermediate purification via column chromatography (silica gel, gradient elution) is critical to isolate enantiomerically pure forms.

Q. Which spectroscopic techniques are most effective for confirming the structure of this bicyclic compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for molecular weight confirmation and stereochemical analysis. X-ray crystallography resolves ambiguities in endo/exo configurations, as seen in studies of 8-methyl analogs . For polar derivatives, IR spectroscopy helps identify hydroxyl or amine functional groups, while NOESY experiments clarify spatial arrangements of substituents .

Q. How do structural modifications (e.g., phenyl vs. benzyl groups) influence bioactivity in preclinical models?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the phenyl group at the 8-position enhances binding to muscarinic receptors, while substitution with electron-withdrawing groups (e.g., chlorine in 3-(4-chlorophenyl) derivatives) improves metabolic stability . Comparative assays using radioligand binding (e.g., 3^3H-NMS displacement) quantify affinity changes between analogs .

Advanced Research Questions

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved for this compound class?

  • Methodological Answer : Discrepancies often arise from differences in bioavailability or blood-brain barrier (BBB) penetration. To address this:

  • Perform parallel in vitro (cell-based assays) and in vivo (microdialysis in rodent CNS) experiments.
  • Use logP calculations and in situ brain perfusion to predict BBB permeability .
  • Validate target engagement via PET imaging with radiolabeled analogs (e.g., 11^{11}C-tropane derivatives) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of 8-azabicyclo derivatives?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enzymatic kinetic resolution (lipases) ensures >99% enantiomeric excess (ee) . For industrial-scale production, asymmetric hydrogenation with Rh or Ru catalysts achieves high yields and stereoselectivity . Monitor purity via chiral HPLC (Chiralpak AD-H column) .

Q. How do computational models predict the interaction of 8-phenyl derivatives with neurotransmitter transporters?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to dopamine or serotonin transporters. Key parameters include:

  • Electrostatic complementarity between the bicyclic core and transporter binding pockets.
  • Free energy calculations (MM/PBSA) to rank ligand efficacy .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of transporter residues) .

Key Notes for Experimental Design

  • Stereochemical Control : Always confirm endo/exo configurations via X-ray or NOESY to avoid misinterpretation of pharmacological data .
  • Toxicity Screening : Use Ames tests and hERG channel assays early in development to flag genotoxic or cardiotoxic analogs .
  • Data Reproducibility : Cross-validate synthetic protocols (e.g., reaction temperature, solvent purity) across independent labs to mitigate batch variability .

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